molecular formula C24H24ClN5O2 B2823934 9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-70-1

9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2823934
CAS RN: 877616-70-1
M. Wt: 449.94
InChI Key: YVGVFXMBVWJCTM-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimido[2,1-f]purine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyrimido[2,1-f]purine core, which is a fused ring system containing two nitrogen atoms. It also has various substituents including a 3-chlorophenyl group, a methyl group, and a 3-phenylpropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would depend on the specific structure of the compound. Typically, properties like lipophilicity and molecular weight are important for drug-likeness .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many similar compounds exhibit biological activity by interacting with enzymes or receptors in the body .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. This could include in vitro and in vivo studies to determine its potential as a therapeutic agent .

properties

IUPAC Name

9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-27-21-20(22(31)30(24(27)32)13-6-10-17-8-3-2-4-9-17)29-15-7-14-28(23(29)26-21)19-12-5-11-18(25)16-19/h2-5,8-9,11-12,16H,6-7,10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVFXMBVWJCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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